1-Methoxy-1,3,3-trimethyl-2-benzofuran
Description
Properties
CAS No. |
16703-33-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methoxy-1,3,3-trimethyl-2-benzofuran |
InChI |
InChI=1S/C12H16O2/c1-11(2)9-7-5-6-8-10(9)12(3,13-4)14-11/h5-8H,1-4H3 |
InChI Key |
OMOOEIURIVHTEF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C)OC)C |
Synonyms |
1-Methoxy-1,3,3-trimethyl-1,3-dihydroisobenzofuran |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Benzofuran derivatives, including 1-Methoxy-1,3,3-trimethyl-2-benzofuran, have been extensively studied for their antimicrobial activities. Research indicates that modifications to the benzofuran structure can enhance its effectiveness against various pathogens. For instance:
- Antifungal Activity: Studies have shown that certain benzofuran derivatives exhibit potent antifungal properties against strains such as Candida albicans. The presence of electron-withdrawing groups on the benzofuran ring significantly enhances activity levels .
- Antibacterial Activity: Compounds derived from benzofuran scaffolds have demonstrated effectiveness against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications have been found to play a crucial role in enhancing antibacterial potency .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research highlights include:
- Inhibition of Cancer Cell Proliferation: Various studies report that benzofuran derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, specific derivatives showed IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma cells .
- Mechanism of Action: The antitumor activity is often linked to the ability of these compounds to induce apoptosis and affect cell cycle progression in cancer cells .
Polymer Applications
Benzofuran derivatives are being explored for their utility in polymer science due to their unique structural properties. They can serve as monomers or additives in the synthesis of functional polymers with specific characteristics:
- Conductive Polymers: Research indicates that incorporating benzofuran units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
Dye Industry
The vibrant colors associated with certain benzofuran derivatives make them valuable in the dye industry. Their ability to form stable complexes allows for their use as dyes in textiles and other materials.
Case Study 1: Antimicrobial Efficacy
A series of benzofuran derivatives were synthesized and tested for antimicrobial activity. The study demonstrated that specific substitutions on the benzofuran moiety significantly increased the inhibitory effects against resistant strains of bacteria and fungi. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.39 mg/mL against S. aureus and was further optimized through structural modifications .
Case Study 2: Antitumor Activity Assessment
In a study assessing the anticancer potential of benzofuran derivatives, several compounds were evaluated for their cytotoxic effects on lung cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways, showcasing their potential as therapeutic agents in cancer treatment .
Data Tables
Comparison with Similar Compounds
3,3-Dimethyl-2-benzofuran-1(3H)-one
- Structure : Features a ketone group at position 1 and methyl groups at positions 3 and 3.
- Key Differences : The ketone introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference impacts reactivity, such as susceptibility to nucleophilic attack or oxidation .
- Physical Properties : Crystallographic studies reveal planar benzofuran systems, with intermolecular interactions influenced by substituents. The absence of a methoxy group reduces steric hindrance compared to the target compound.
(3E)-3-(Methoxymethylene)-1-benzofuran-2(3H)-one
- Structure : Contains a conjugated methoxymethylene group at position 3 and a ketone at position 2.
- Key Differences : The extended conjugation in this derivative enhances stability and alters electronic properties, whereas the target compound’s methyl and methoxy groups prioritize steric effects over conjugation .
- Applications : Similar compounds are explored for photochemical applications due to their conjugated systems, a feature less prominent in the target compound.
1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives
- Examples : Derivatives with 5-OCH₃ and 4-OCH₂CH₃ substituents (, Products 1–3).
- Key Differences : Substituent positions significantly alter electronic distribution. For instance, methoxy groups at positions 4 or 5 modify solubility and dipole moments compared to the target compound’s substitution pattern.
- Synthesis : Common methods include base-mediated etherification (e.g., K₂CO₃) and halogenation (e.g., NBS in CCl₄), suggesting analogous routes for synthesizing the target compound .
Functional Group Comparisons
Methoxy vs. Sulfonyl/Sulfinyl Groups
- Sulfonyl Derivatives : Compounds like 3-methylsulfinyl-2-phenyl-1-benzofuran () exhibit strong electron-withdrawing effects, enhancing stability and influencing crystal packing via S=O···H interactions. The target compound’s methoxy group, being electron-donating, may reduce polarity and increase lipophilicity .
Methyl vs. Halogen Substituents
- Halogenated Derivatives: 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran () demonstrates how halogens enhance intermolecular interactions (e.g., C–F···H).
Antioxidant Capacity
- 3,3-Disubstituted Benzofuran-2-ones : Derivatives with methyl and aryl groups exhibit moderate to high antioxidant activity in DPPH and FRAP assays. The target compound’s methoxy group may enhance radical scavenging due to its electron-donating nature, though steric hindrance from trimethyl groups could limit efficacy .
Toxicity Profile
- 2,3-Benzofuran: The parent compound is associated with hepatic and renal toxicity in animal studies.
Data Table: Structural and Functional Comparisons
Preparation Methods
Second-Step Methoxymethylenation
The benzofuran-2(3H)-one intermediate undergoes methoxymethylenation using trimethyl orthoformate (TMOF) and acetic anhydride . This step introduces the methoxy-methylene group at the 3-position while preserving existing methyl substituents.
Reaction Mechanism:
-
Activation: Acetic anhydride acylates the carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic Attack: TMOF donates a methoxymethylene group, forming a conjugated enol ether.
-
Rearrangement: Acid-catalyzed keto-enol tautomerism stabilizes the product.
Optimized Parameters:
-
Molar Ratios: TMOF (1.5–2 eq), acetic anhydride (3–5 eq)
-
Temperature: 105–115°C
-
Distillation: Methyl acetate byproduct is removed via Dean-Stark apparatus.
Alternative Pathway via Benzofuran-2(3H)-one Alkylation
Patent US5760250A describes a one-pot method using preformed benzofuran-2(3H)-one, which can be adapted for 1,3,3-trimethyl substitution.
Substrate Preparation
The benzofuran-2(3H)-one core is synthesized via Friedel-Crafts alkylation or cyclization of substituted phenoxyacetic acids. For 1,3,3-trimethyl derivatives, 3,5-dimethylphenol could serve as the starting material, undergoing:
-
Alkylation with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid.
-
Cyclization under acidic conditions to yield 1,3,3-trimethylbenzofuran-2(3H)-one.
Methoxylation and Methylation
The preformed benzofuran-2(3H)-one is treated with TMOF and acetic anhydride under reflux. Concurrent methylation at the 1-position may require dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
Critical Parameters:
-
Solvent: Acetic anhydride (acts as solvent and acylating agent)
-
Catalyst: None required (self-catalyzed by acetic acid)
-
Reaction Time: 12–20 hours
Catalytic and Industrial-Scale Considerations
Solvent Recycling and Waste Reduction
Patent WO2014071596A1 emphasizes solvent recovery (toluene, acetic acid) to reduce costs and environmental impact. After methoxymethylenation, distillation recovers >95% of toluene, which is reused in subsequent batches.
Catalyst Selection
-
Homogeneous Catalysts: Sulfuric acid offers high activity but complicates separation.
-
Heterogeneous Catalysts: Silica gel sulfonic acid enables easy filtration, though with slightly lower yields (88–90%).
Challenges and Optimization Strategies
Regioselective Methylation
Introducing methyl groups at the 1- and 3-positions requires precise control. Potential strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
